molecular formula C10H15N B3277961 Methyl(2-phenylpropan-2-yl)amine CAS No. 66896-49-9

Methyl(2-phenylpropan-2-yl)amine

Cat. No.: B3277961
CAS No.: 66896-49-9
M. Wt: 149.23 g/mol
InChI Key: KLNAMUMXXCWVAL-UHFFFAOYSA-N
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Description

Methyl(2-phenylpropan-2-yl)amine, also known as N-methyl-2-phenylpropan-2-amine, is an organic compound belonging to the class of phenylethylamines. This compound is structurally related to amphetamines and is known for its stimulant properties. It has been detected in various dietary and sports supplements .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl(2-phenylpropan-2-yl)amine can be achieved through several methods. One common approach involves the reductive amination of acetophenone with methylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .

Industrial Production Methods

Industrial production of this compound often involves the catalytic hydrogenation of the corresponding imine intermediate. This method ensures high yields and purity of the final product. The reaction conditions usually include elevated temperatures and pressures to facilitate the hydrogenation process .

Chemical Reactions Analysis

Alkylation Reactions

The tertiary amine undergoes alkylation with alkyl halides to form quaternary ammonium salts. For example, reaction with methyl iodide produces a quaternary ammonium iodide derivative.

Example Reaction:

 CH3 2C C6H5)NCH3+CH3I CH3 2C C6H5)N+ CH3 2I\text{ CH}_3\text{ }_2\text{C C}_6\text{H}_5)\text{NCH}_3+\text{CH}_3\text{I}\rightarrow \text{ CH}_3\text{ }_2\text{C C}_6\text{H}_5)\text{N}^+\text{ CH}_3\text{ }_2\text{I}^-

Key Conditions:

  • Base: K2_2CO3_3

  • Solvent: DMF or acetonitrile

  • Yield: ~90% (analogous to alkylation in )

Salt Formation

The amine reacts with acids to form stable salts, such as the hydrochloride derivative, which is commonly used to improve solubility and stability.

Example Reaction:

 CH3 2C C6H5)NCH3+HCl CH3 2C C6H5)NCH3HCl\text{ CH}_3\text{ }_2\text{C C}_6\text{H}_5)\text{NCH}_3+\text{HCl}\rightarrow \text{ CH}_3\text{ }_2\text{C C}_6\text{H}_5)\text{NCH}_3\cdot \text{HCl}

Key Conditions:

  • Solvent: Diethyl ether or dichloromethane

  • Yield: ~95% (as reported for the hydrochloride salt in )

Oxidation to N-Oxides

Tertiary amines like this compound can be oxidized to N-oxides using hydrogen peroxide (H2_2O2_2) or meta-chloroperbenzoic acid (mCPBA).

Example Reaction:

 CH3 2C C6H5)NCH3+H2O2 CH3 2C C6H5)N+ O CH3\text{ CH}_3\text{ }_2\text{C C}_6\text{H}_5)\text{NCH}_3+\text{H}_2\text{O}_2\rightarrow \text{ CH}_3\text{ }_2\text{C C}_6\text{H}_5)\text{N}^+\text{ O}^-\text{ CH}_3

Key Conditions:

  • Oxidizing agent: 30% H2_2O2_2

  • Temperature: 0–5°C (to control exothermicity)

Catalytic Coupling Reactions

The compound may serve as an intermediate in metal-catalyzed reactions. For instance, Pd-catalyzed cross-coupling reactions have been employed in the synthesis of related 2-phenylpropionic acid derivatives (see ).

Example Application:
In the synthesis of antihistamines, this compound derivatives participate in nucleophilic substitution reactions with aryl halides under Pd catalysis.

Reaction ComponentDetails
CatalystPd(TFA)2_2 (1–2.5 mol%)
OxidantFe2_2(SO4_4)3_3
SolventAqueous MeCN (5% v/v)
Temperature30°C

Formylation

The amine can react with formylating agents like methyl formate to produce N-formyl derivatives, a common step in peptide synthesis.

Example Reaction:

 CH3 2C C6H5)NCH3+HCOOCH3 CH3 2C C6H5)N CHO CH3\text{ CH}_3\text{ }_2\text{C C}_6\text{H}_5)\text{NCH}_3+\text{HCOOCH}_3\rightarrow \text{ CH}_3\text{ }_2\text{C C}_6\text{H}_5)\text{N CHO CH}_3

Key Conditions:

  • Reagent: Methyl formate (excess)

  • Temperature: Reflux (~65°C)

  • Yield: ~70–80% (analogous to methods in )

Biological Activity and Neurotransmitter Modulation

While not a direct chemical reaction, this compound derivatives exhibit interactions with monoamine oxidase B (MAO-B), influencing neurotransmitter levels (e.g., dopamine) in biochemical pathways .

Scientific Research Applications

Methyl(2-phenylpropan-2-yl)amine has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various pharmaceuticals and fine chemicals.

    Biology: The compound is studied for its effects on neurotransmitter systems and its potential use in treating neurological disorders.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as attention deficit hyperactivity disorder and narcolepsy.

    Industry: It is utilized in the production of certain polymers and resins.

Mechanism of Action

Methyl(2-phenylpropan-2-yl)amine exerts its effects primarily by acting as a central nervous system stimulant. It increases the release of neurotransmitters such as dopamine and norepinephrine, leading to heightened alertness and energy levels. The compound targets monoamine transporters and inhibits their reuptake, resulting in increased synaptic concentrations of these neurotransmitters .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl(2-phenylpropan-2-yl)amine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other phenylethylamines. Its ability to selectively increase neurotransmitter levels makes it a compound of interest for various therapeutic applications .

Biological Activity

Methyl(2-phenylpropan-2-yl)amine, also known as methamphetamine or a derivative of amphetamine, is an organic compound with significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H15NC_{10}H_{15}N and is classified within the amphetamines and derivatives category. Its structure consists of a phenyl group attached to a propanamine backbone, which contributes to its biological activity, particularly in the central nervous system (CNS) .

The biological activity of this compound primarily involves its interaction with neurotransmitter systems:

  • Monoamine Oxidase Activity : The compound is known to catalyze the oxidative deamination of primary and some secondary amines, including neurotransmitters such as dopamine and serotonin. This process leads to the production of hydrogen peroxide and plays a role in the metabolism of neuroactive amines in both the CNS and peripheral tissues .
  • Dopaminergic Activity : this compound exhibits potent dopaminergic effects, contributing to its stimulant properties. It increases dopamine release in the brain, which is associated with its euphoric effects and potential for abuse .

Pharmacological Effects

  • Stimulant Properties : The compound acts as a powerful central nervous system stimulant, leading to increased alertness, energy, and euphoria. This effect is primarily due to enhanced dopamine signaling .
  • Antimicrobial Activity : Recent studies have indicated that derivatives of this compound can exhibit antimicrobial properties against various bacterial strains. For instance, certain synthesized analogues demonstrated effectiveness against Staphylococcus aureus and Klebsiella pneumoniae, suggesting potential therapeutic applications in treating infections .
  • Antichlamydial Activity : Some derivatives have also shown selective activity against Chlamydia species, indicating their potential use in developing targeted treatments for chlamydial infections .

Study on Antimicrobial Properties

A study evaluated several derivatives of this compound for their minimum inhibitory concentrations (MIC) against various pathogens. The results are summarized in Table 1:

CompoundMIC against S. aureus (μg/mL)MIC against K. pneumoniae (μg/mL)
10a16.5116.51
12g0.120.25
Parent Drug81.272.9

This study highlights the enhanced antimicrobial activity of certain derivatives compared to the parent compound .

Neuropharmacological Studies

Research on the neuropharmacological effects of this compound has shown that it significantly alters neurotransmitter levels in animal models. For example, increased levels of dopamine were observed following administration, correlating with behavioral changes indicative of stimulant effects .

Safety and Toxicity

While this compound has therapeutic potential, it is also associated with significant risks:

  • Toxicity : High doses can lead to neurotoxicity and addiction potential due to its strong stimulant effects on the CNS.
  • Regulatory Status : Due to its potential for abuse, this compound is classified under controlled substances in many jurisdictions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl(2-phenylpropan-2-yl)amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution of halogenated alkanes with amines or reductive amination of ketones using catalysts like nickel under hydrogen gas. For example, reduction of 2-phenylpropan-2-one with methylamine and hydrogen gas over a nickel catalyst yields the target amine. Reaction temperature (e.g., 60–80°C) and catalyst loading (5–10 wt%) critically affect conversion rates, with excess methylamine improving selectivity . Purification via fractional distillation or recrystallization enhances purity (>95%).

Q. How can spectroscopic and crystallographic methods characterize this compound?

  • Methodological Answer :

  • NMR : 1H^1\text{H} and 13C^{13}\text{C} NMR identify structural features, such as the methyl groups (δ 1.2–1.5 ppm) and aromatic protons (δ 7.2–7.5 ppm).
  • Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 177.29 (C12_{12}H19_{19}N+^+) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and stereochemistry. For example, hydrogen bonding between amine groups and solvent molecules can stabilize crystal lattices .

Advanced Research Questions

Q. What challenges arise in achieving enantioselective synthesis of this compound, and what strategies address them?

  • Methodological Answer : Enantioselective synthesis is complicated by the compound’s tertiary amine structure, which lacks chiral centers. Strategies include:

  • Chiral Catalysts : Use of chiral palladium catalysts in reductive amination to induce asymmetry.
  • Enzymatic Resolution : Transaminases (TAs) selectively convert prochiral ketones to (R)- or (S)-amines with >90% enantiomeric excess (e.g., using ω-TA from Arthrobacter sp.) .
  • Kinetic Resolution : Competing reactions with chiral auxiliaries (e.g., (R)-BINOL) to isolate enantiomers.

Q. How do structural modifications of this compound affect its biological activity, and what computational models predict these effects?

  • Methodological Answer :

  • SAR Studies : Substituting the phenyl group with electron-withdrawing groups (e.g., -NO2_2) reduces hypotensive activity, while alkyl chain elongation enhances receptor binding affinity .
  • Computational Models :
  • Docking Simulations : AutoDock Vina predicts interactions with G-protein-coupled receptors (GPCRs), such as adrenergic receptors.
  • QSAR : Quantitative structure-activity relationship models correlate logP values with bioavailability (e.g., higher logP improves blood-brain barrier penetration) .

Q. How should researchers resolve contradictions in biological activity data across studies involving this compound?

  • Methodological Answer : Contradictions often stem from assay variability (e.g., cell lines, dosage). Mitigation strategies include:

  • Standardized Assays : Use identical cell lines (e.g., HEK-293 for receptor studies) and control for pH/temperature.
  • Meta-Analysis : Pool data from multiple studies using tools like RevMan to identify trends (e.g., dose-dependent toxicity thresholds).
  • Orthogonal Validation : Confirm receptor binding via SPR (surface plasmon resonance) and functional assays (e.g., cAMP measurement) .

Properties

IUPAC Name

N-methyl-2-phenylpropan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-10(2,11-3)9-7-5-4-6-8-9/h4-8,11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLNAMUMXXCWVAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-phenylpropan-2-amine (1 eq.) in benzene (0.25 M) was added formaldehyde (37% w/w aqueous solution, 2 eq.). The vessel attached a Dean-Stark apparatus and heated at 80° C. for 36 h. The reaction mixture was cooled to RT, dried with Na2SO4 and filtered. Concentration of the filtrate in vacuo afforded the crude imine. This was then taken up in methanol (1.4 M) and added sodium borohydride (10 eq.). The resulting mixture was stirred at RT for 2 h and then quenched with 1 N aq. HCl. The volatiles were removed in vacuo and the pH of the resulting residue was carefully brought up to ˜12 with 1 N aq. NaOH. The mixture was then extracted with EtOAc. The combined organic extracts were washed with brine, dried over MgSO4, filtered and the filtrate concentrated in vacuo. Purification of the crude product thus obtained by way of column chromatography (SiO2, 2:1 (v/v) Hex:EtOAc→EtOAc) afforded the title compound as a colorless oil.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl(2-phenylpropan-2-yl)amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.